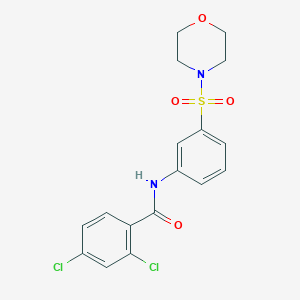
2,4-dichloro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide is a chemical compound with the molecular formula C17H16Cl2N2O4S It is known for its complex structure, which includes dichlorobenzamide and morpholinylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(4-morpholinylsulfonyl)aniline . The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the morpholinylsulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present in the compound .
Scientific Research Applications
2,4-Dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,4-Dichloro-N,N-dimethyl-5-(4-morpholinylsulfonyl)benzamide
Uniqueness
2,4-Dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide is unique due to the presence of both dichlorobenzamide and morpholinylsulfonyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H16Cl2N2O4S |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C17H16Cl2N2O4S/c18-12-4-5-15(16(19)10-12)17(22)20-13-2-1-3-14(11-13)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) |
InChI Key |
TWZCWLWBTOAKAX-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


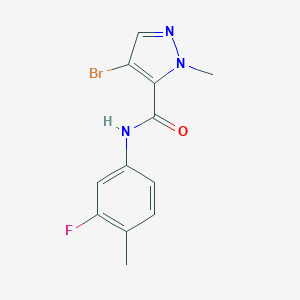
![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![N~1~-(2-CHLOROBENZYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B213800.png)
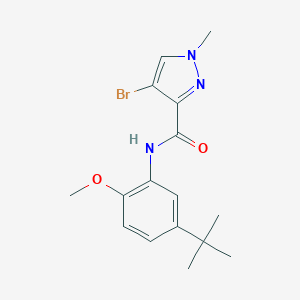
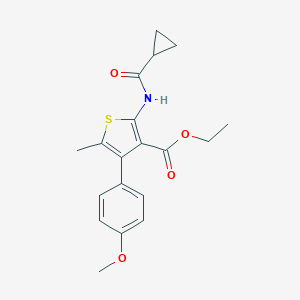
![N-[2-(AMINOCARBONYL)PHENYL]-5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B213806.png)
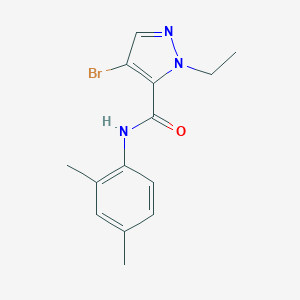
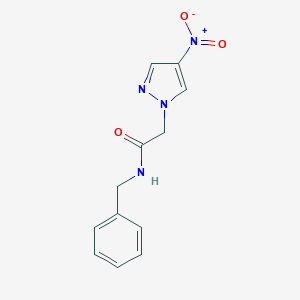
![methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213813.png)
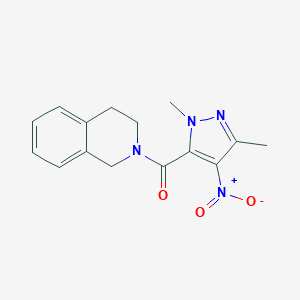
![5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2,3-DIMETHYLPHENYL)-2-FURAMIDE](/img/structure/B213815.png)
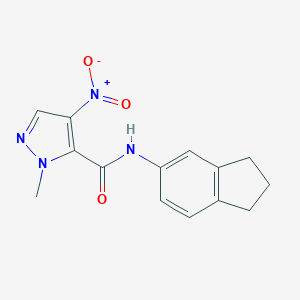
![2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B213817.png)
![methyl 4,5-dimethoxy-2-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213818.png)
